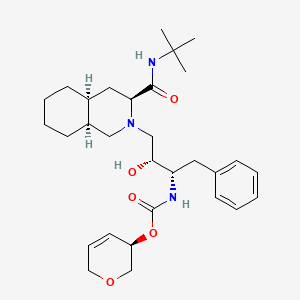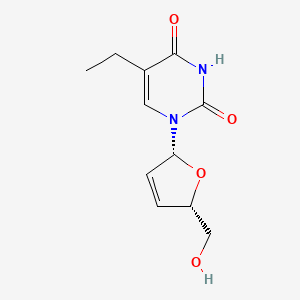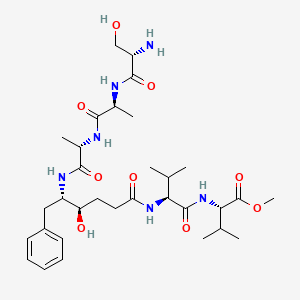
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (R-(R*,S*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (R-(R*,S*))- is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from L-Valine and incorporating various protective groups, coupling reactions, and deprotection steps. Typical synthetic routes may include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Using reagents like carbodiimides or other coupling agents to form peptide bonds.
Deprotection: Removing protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, purity, and cost-effectiveness. This might involve:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of peptides and other complex molecules.
Biology
In biological research, it could be used to study protein interactions, enzyme functions, or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, it could be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme functions.
Interacting with Receptors: Modulating receptor activity.
Pathway Involvement: Participating in or altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Valine Derivatives: Other compounds derived from L-Valine with different functional groups.
Peptide Methyl Esters: Similar compounds with peptide backbones and ester functional groups.
Properties
CAS No. |
126455-01-4 |
|---|---|
Molecular Formula |
C32H52N6O9 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(4R,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H52N6O9/c1-17(2)26(31(45)38-27(18(3)4)32(46)47-7)37-25(41)14-13-24(40)23(15-21-11-9-8-10-12-21)36-29(43)20(6)34-28(42)19(5)35-30(44)22(33)16-39/h8-12,17-20,22-24,26-27,39-40H,13-16,33H2,1-7H3,(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)/t19-,20-,22-,23-,24+,26-,27-/m0/s1 |
InChI Key |
UCDZIDGCTSCJGC-NEQFSTLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


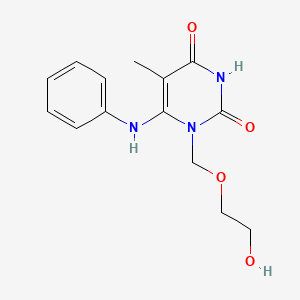
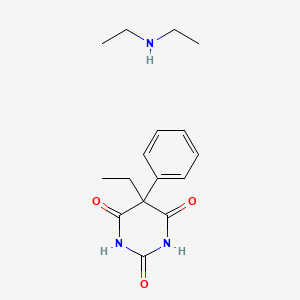
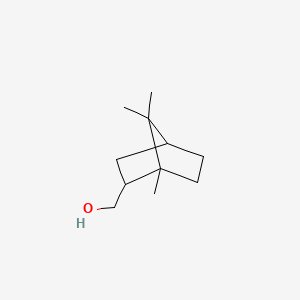
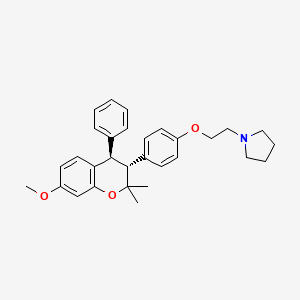
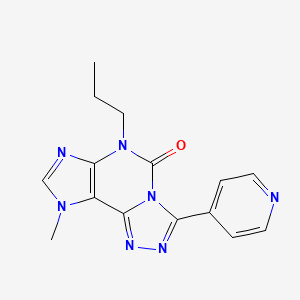
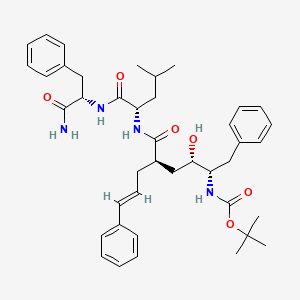
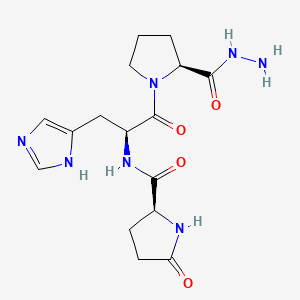
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)


![sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate](/img/structure/B15194155.png)
![strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate](/img/structure/B15194159.png)
